N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a propanamide moiety through a methylpiperazine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the chlorodifluoromethoxyphenyl intermediate. This intermediate is then reacted with a methylpiperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize efficiency, reduce waste, and ensure consistent quality of the final product. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- 4-(CHLORODIFLUOROMETHOXY)NITROBENZENE
Uniqueness
Its combination of functional groups and molecular architecture makes it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C15H20ClF2N3O2 |
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Molecular Weight |
347.79 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H20ClF2N3O2/c1-20-8-10-21(11-9-20)7-6-14(22)19-12-2-4-13(5-3-12)23-15(16,17)18/h2-5H,6-11H2,1H3,(H,19,22) |
InChI Key |
SDYYRDOKXFLYEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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